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molecular formula C15H13NO3 B8284125 3-Amino-6H-benzo[c]chromene-8-carboxylic acid methyl ester

3-Amino-6H-benzo[c]chromene-8-carboxylic acid methyl ester

Cat. No. B8284125
M. Wt: 255.27 g/mol
InChI Key: SORGBWXECGVYOQ-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

To the solution of 3-Nitro-6H-benzo[c]chromene-8-carboxylic acid methyl ester (690 mg) in THF/DMF (5 ml/5 ml) was added acetic acid (10 ml), followed by slow addition of Zinc (800 mg). The mixture was stirred for 12 hours and solvents were removed under reduced pressure. The mixture was diluted with EtOAc, and 0.2 N sodium hydroxide solution was added until pH=10. The organic layer was separated and was washed with water and brine and dried with Na2SO4. Concentration and purification by flash column chromatography (DCM/EtOAc) gave 3-Amino-6H-benzo[c]chromene-8-carboxylic acid methyl ester (300 mg).
Name
3-Nitro-6H-benzo[c]chromene-8-carboxylic acid methyl ester
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[C:17]3[C:12](=[CH:13][C:14]([N+:18]([O-])=O)=[CH:15][CH:16]=3)[O:11][CH2:10][C:9]=2[CH:21]=1)=[O:4].C(O)(=O)C>C1COCC1.CN(C=O)C.[Zn]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[C:17]3[C:12](=[CH:13][C:14]([NH2:18])=[CH:15][CH:16]=3)[O:11][CH2:10][C:9]=2[CH:21]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
3-Nitro-6H-benzo[c]chromene-8-carboxylic acid methyl ester
Quantity
690 mg
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(COC3=CC(=CC=C23)[N+](=O)[O-])C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
THF DMF
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
800 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc, and 0.2 N sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added until pH=10
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by flash column chromatography (DCM/EtOAc)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(COC3=CC(=CC=C23)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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